5-Propan-2-yl-6-quinolin-7-ylpyrimidin-4-amine
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Overview
Description
5-Propan-2-yl-6-quinolin-7-ylpyrimidin-4-amine: is a heterocyclic compound that features a quinoline and pyrimidine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propan-2-yl-6-quinolin-7-ylpyrimidin-4-amine typically involves the construction of the quinoline and pyrimidine rings followed by their subsequent coupling. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst to form the quinoline ring.
Pfitzinger Reaction: This reaction involves the condensation of isatin with a ketone to form the quinoline ring.
Cyclization Reactions: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amidines and β-diketones.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles (e.g., solvent-free reactions, microwave-assisted synthesis) can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed on the pyrimidine ring, converting it to dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted quinoline and pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in disease pathways.
Medicine:
Drug Development: The compound is being explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry:
Mechanism of Action
The mechanism of action of 5-Propan-2-yl-6-quinolin-7-ylpyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinases by binding to their ATP-binding sites, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial agents.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytarabine, which are used in cancer therapy.
Uniqueness: 5-Propan-2-yl-6-quinolin-7-ylpyrimidin-4-amine is unique due to its combined quinoline and pyrimidine structure, which allows it to interact with a broader range of biological targets compared to compounds containing only one of these moieties. This dual functionality enhances its potential as a versatile therapeutic agent .
Properties
Molecular Formula |
C16H16N4 |
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Molecular Weight |
264.32 g/mol |
IUPAC Name |
5-propan-2-yl-6-quinolin-7-ylpyrimidin-4-amine |
InChI |
InChI=1S/C16H16N4/c1-10(2)14-15(19-9-20-16(14)17)12-6-5-11-4-3-7-18-13(11)8-12/h3-10H,1-2H3,(H2,17,19,20) |
InChI Key |
CHTGDLQFMJLOKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=CN=C1N)C2=CC3=C(C=CC=N3)C=C2 |
Origin of Product |
United States |
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